1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of chemistry due to its unique structure and properties. The presence of the trifluoromethyl group and the pyrazole ring makes it a valuable compound for various applications, particularly in pharmaceuticals and materials science .
Preparation Methods
The synthesis of 1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminophenylhydrazine and trifluoromethyl ketone.
Formation of Pyrazole Ring: The reaction between 4-aminophenylhydrazine and trifluoromethyl ketone under acidic conditions leads to the formation of the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed .
Scientific Research Applications
1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Aminophenyl)-3-methylpyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-8(10(18)19)5-17(16-9)7-3-1-6(15)2-4-7/h1-5H,15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUXSZYCBWKRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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